4-amino-2-[2-(3-ethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one
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Overview
Description
4-amino-2-[2-(3-ethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of an amino group at the 4th position, a phenoxyethylsulfanyl group at the 2nd position, and a pyrimidinone core. Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-[2-(3-ethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one typically involves multi-step reactions. One common method includes the reaction of 4-amino-2-chloropyrimidine with 3-ethylphenol in the presence of a base to form the intermediate 4-amino-2-(3-ethylphenoxy)pyrimidine. This intermediate is then reacted with 2-chloroethylsulfanyl under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-[2-(3-ethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-amino-2-[2-(3-ethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-amino-2-[2-(3-ethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinase activity, leading to the disruption of cell signaling pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-(3-hydroxyphenyl)-6a,10a-dihydro-5H-chromeno[4,3-d]pyrimidin-5-one: Similar in structure but with a hydroxyphenyl group instead of an ethylphenoxy group.
4-amino-6-aryl-2-sulfanylpyridine-3,5-dicarbonitriles: Contains a sulfanyl group and pyridine core, similar in reactivity but different in core structure.
Uniqueness
4-amino-2-[2-(3-ethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, phenoxyethylsulfanyl group, and pyrimidinone core makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-amino-2-[2-(3-ethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-2-10-4-3-5-11(8-10)19-6-7-20-14-16-12(15)9-13(18)17-14/h3-5,8-9H,2,6-7H2,1H3,(H3,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWSCHDYXIFDCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCSC2=NC(=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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